Fragment Binding Validation: X-ray Crystal Structure Confirms Specific Protein Engagement
CAS 850375-15-4 is one of the few 1,2,3,4-tetrahydroquinoxaline fragments with a publicly available, experimentally solved X-ray crystal structure confirming specific protein binding. The compound was co-crystallized with glutaryl-CoA dehydrogenase from Burkholderia pseudomallei at 2.55 Å resolution (PDB: 3GQT), revealing discrete electron density for the fragment within the protein binding pocket [1]. In contrast, the unsubstituted core analog (1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline, CAS 2427-06-7) lacks any published co-crystal structure, providing no experimental binding evidence. This structural validation enables computational chemists to directly visualize binding mode, ligand efficiency, and potential vectors for fragment elaboration without requiring de novo crystallization efforts [2].
| Evidence Dimension | Experimental protein-ligand co-crystal structure availability |
|---|---|
| Target Compound Data | Co-crystal structure solved (PDB: 3GQT, resolution: 2.55 Å, R-free: 0.234) |
| Comparator Or Baseline | 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 2427-06-7) |
| Quantified Difference | Target has validated binding geometry; comparator has no published co-crystal structure |
| Conditions | X-ray crystallography; glutaryl-CoA dehydrogenase from Burkholderia pseudomallei |
Why This Matters
Pre-existing structural data eliminates the need for de novo crystallization in early-stage fragment elaboration, accelerating hit-to-lead timelines and reducing experimental resource expenditure.
- [1] Protein Data Bank. 3GQT: Crystal structure of glutaryl-CoA dehydrogenase from Burkholderia pseudomallei with fragment (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine. Deposited: 2009-03-26. View Source
- [2] PDBeChem. Ligand Dictionary: 1-(1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanamine. View Source
